Compound Description: CP-100,356 is a diaminoquinazoline derivative investigated as an in vivo probe to assess MDR1/BCRP-mediated drug efflux in rats. [] This compound exhibited inhibitory effects on MDR1 and BCRP transporters, leading to increased systemic exposure of co-administered drugs like fexofenadine and prazosin. []
Relevance: CP-100,356 shares the 6,7-dimethoxyquinazoline core structure with the target compound, 6,7-Dimethoxyquinolin-2-amine. The presence of this shared core structure, despite variations in the substituents, makes CP-100,356 a structurally related compound. []
Compound Description: CHMFL-KIT-8140 is a highly potent type II cKIT kinase inhibitor. [] It demonstrates strong inhibitory activity against both wild-type cKIT and the T670I gatekeeper mutant, which is implicated in drug resistance. [] CHMFL-KIT-8140 also exhibits antiproliferative effects against GISTs cancer cell lines and inhibits c-KIT mediated signaling pathways. []
Relevance: CHMFL-KIT-8140 contains the 6,7-dimethoxyquinoline moiety within its structure, directly linking it to 6,7-Dimethoxyquinolin-2-amine. [] The shared presence of this specific moiety highlights the structural relationship between these compounds, despite differences in their overall structures. []
Compound Description: CHMFL-KIT-64 is a potent c-KIT kinase inhibitor with improved bioavailability compared to its predecessor, CHMFL-KIT-8140. [] It exhibits significant potency against a broad spectrum of c-KIT mutants, including drug-resistant ones. [] Furthermore, CHMFL-KIT-64 demonstrates good in vivo pharmacokinetic properties and antitumor efficacy in various preclinical models. []
Relevance: CHMFL-KIT-64 incorporates the 6,7-dimethoxyquinoline moiety in its structure, establishing a direct structural link to 6,7-Dimethoxyquinolin-2-amine. [] Despite differences in their overall structures, the shared presence of this specific moiety highlights their structural relationship. []
Compound Description: DW-8 is a 4-anilinoquinazoline analogue exhibiting anticancer efficacy. [] It demonstrates selectivity towards colorectal cancer cell lines compared to non-cancerous colon cells. [] DW-8 induces apoptosis in CRC cells via cell cycle arrest, activation of the intrinsic apoptotic pathway, and increased ROS levels. []
Relevance: DW-8 and 6,7-Dimethoxyquinolin-2-amine both belong to the chemical class of quinazolines. [] This shared chemical classification, despite variations in their substituents, makes them structurally related compounds. []
Compound Description: This compound is a novel quinazoline derivative structurally similar to erlotinib. [] It has been explored as a potential anti-cancer agent due to its structural similarity to known anti-cancer drugs with a quinazoline core. []
Relevance: This compound and 6,7-Dimethoxyquinolin-2-amine both belong to the class of quinazolines, sharing the core heterocyclic structure. [] Despite variations in the substituents at the 2, 6, and 7 positions, their shared quinazoline core makes them structurally related. []
Compound Description: CWJ-082 is a compound with potent cytotoxic effects on various cancer cells, particularly cervical cancer cells. [] It induces cell cycle arrest at the G2/M phase, leading to caspase-dependent apoptosis. [] CWJ-082 achieves this by activating the mitotic spindle checkpoint and inducing α-tubulin polymerization, ultimately inhibiting tumor growth. []
Relevance: Both CWJ-082 and 6,7-Dimethoxyquinolin-2-amine share a similar core structure of a dimethoxy substituted aromatic ring system, with an amine group attached. [] While CWJ-082 is an isoquinoline and the target compound is a quinoline, the structural similarities and shared functional groups make them structurally related. []
Compound Description: PA-824 is an antitubercular agent that acts as a prodrug, requiring reductive activation by the deazaflavin-dependent nitroreductase (Ddn) of Mycobacterium tuberculosis. [] It demonstrates activity against both replicating and nonreplicating Mtb. []
Relevance: The research on PA-824 explored the structure-activity relationships of nitroimidazoles as antitubercular agents. [] This research delves into the exploration of linkers and lipophilic tails, which while not directly structurally related to 6,7-Dimethoxyquinolin-2-amine, falls under the broader category of heterocyclic compounds with potential therapeutic applications, similar to the target compound. []
Compound Description: JNJ-10198409 is a potential cancer therapeutic agent that undergoes N-glucuronidation, forming three metabolites. [] This metabolic process is primarily catalyzed by multiple UGT1A enzymes. []
Relevance: Similar to 6,7-Dimethoxyquinolin-2-amine, JNJ-10198409 is a nitrogen-containing heterocyclic compound investigated for its potential therapeutic applications. [] Though their core structures differ, both compounds highlight the significance of this class of molecules in medicinal chemistry. []
5,6‐methylenedioxy‐2‐aminoindane (MDAI)
Compound Description: MDAI is a psychoactive substance with structural similarities to MDMA. [] It acts as a "legal high" and exhibits behavioral properties comparable to MDMA. []
Relevance: While not directly structurally related to 6,7-Dimethoxyquinolin-2-amine, MDAI exemplifies the diverse pharmacological activities exhibited by amine-containing heterocyclic compounds, a chemical class to which the target compound belongs. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.